

# What is 2-Amino-5-methoxybenzenesulfonic acid?

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 2-Amino-5-methoxybenzenesulfonic acid |
| Cat. No.:      | B084394                               |

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-methoxybenzenesulfonic acid**

## Introduction

**2-Amino-5-methoxybenzenesulfonic acid** (CAS No. 13244-33-2) is a substituted aromatic sulfonic acid that serves as a crucial intermediate in various chemical syntheses.<sup>[1][2]</sup> Structurally, it is a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of complex organic molecules. Its primary industrial application lies in its role as a precursor in the manufacture of azo dyes.<sup>[3]</sup> This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methodologies, applications, and safety protocols, tailored for professionals in chemical research and drug development.

## Chemical and Physical Properties

**2-Amino-5-methoxybenzenesulfonic acid** is typically found as an orange to red powder.<sup>[4]</sup> Its zwitterionic nature, arising from the acidic sulfonic acid group and the basic amino group, influences its solubility and physical state.

| Property          | Value                                           | Source        |
|-------------------|-------------------------------------------------|---------------|
| IUPAC Name        | 2-amino-5-methoxybenzenesulfonic acid           | PubChem[2]    |
| CAS Number        | 13244-33-2                                      | PubChem[2]    |
| Molecular Formula | C <sub>7</sub> H <sub>9</sub> NO <sub>4</sub> S | PubChem[2]    |
| Molecular Weight  | 203.22 g/mol                                    | PubChem[2][5] |
| Appearance        | Orange to red powder                            | Echemi[4]     |
| Melting Point     | >232 °C (decomposes)                            | Echemi[4]     |
| SMILES            | COCl=C(C=C(C1=CC=C(C=C1)N)S(=O)(=O))O           | PubChem[2]    |
| InChIKey          | KZKGEEGADAWJFS-UHFFFAOYSA-N                     | PubChem[2]    |

## Spectroscopic and Analytical Methodologies

Characterization and quantification of **2-Amino-5-methoxybenzenesulfonic acid** are critical for quality control and research applications. Several analytical techniques are employed.

### Spectroscopic Data

Spectral data is fundamental for structural confirmation.

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms in the molecule.[2]
- Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups, such as N-H stretches from the amino group, C-O stretches from the methoxy ether, and S=O stretches from the sulfonic acid group.[2]

### Chromatographic Analysis

For separation and quantification, chromatographic methods are indispensable. While specific methods for this exact compound are proprietary, standard approaches for similar aromatic

sulfonic acids can be adapted. High-Performance Liquid Chromatography (HPLC) is a common and effective technique.

A typical HPLC-UV method would involve:

- Principle: Separation by liquid chromatography and detection by UV absorbance.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[6]
- Detection: UV detector set to a wavelength where the compound exhibits maximum absorbance.
- Sensitivity: This method typically offers moderate sensitivity, in the µg/mL to high ng/mL range.[6]

For applications requiring higher sensitivity and selectivity, such as metabolite analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering detection limits in the low ng/mL to pg/mL range.[6]

## Synthesis Methodologies

The synthesis of **2-Amino-5-methoxybenzenesulfonic acid** can be achieved through various routes. Historically, syntheses often involved toxic solvents like o-dichlorobenzene or trichlorobenzene, which pose significant environmental and health risks, including the potential formation of carcinogenic polychlorinated biphenyls (PCBs).[1] Modern methods aim for greener, safer, and more efficient processes.

## A Modern Synthetic Pathway from Phenol

A patented method details a multi-step synthesis starting from phenol, which avoids harsh chlorinated solvents and improves the overall yield to over 82%.<sup>[1]</sup> The causality behind this pathway involves the sequential introduction and modification of functional groups around the benzene ring, leveraging principles of electrophilic aromatic substitution and functional group interconversion.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]
- 2. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. indiamart.com [indiamart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [What is 2-Amino-5-methoxybenzenesulfonic acid?]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084394#what-is-2-amino-5-methoxybenzenesulfonic-acid\]](https://www.benchchem.com/product/b084394#what-is-2-amino-5-methoxybenzenesulfonic-acid)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)